Echinophylline C
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Echinophylline C involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the use of O-acyl oximes and α-amino ketones in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction . This method allows for the formation of 3-aminopyrroles, which are crucial intermediates in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, followed by purification using techniques such as chromatography and crystallization . The use of genetically engineered microorganisms, such as Escherichia coli , for the production of this compound is also being explored .
Chemical Reactions Analysis
Types of Reactions
Echinophylline C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper catalysts , oxidizing agents , and reducing agents . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and intermediates that can be further utilized in synthetic chemistry .
Scientific Research Applications
Echinophylline C has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Echinophylline C involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with protein kinases and transcription factors .
Comparison with Similar Compounds
Echinophylline C is structurally similar to other diterpenoid compounds, such as:
6alpha-Hydroxycleroda-3,13-dien-16,15-olid-18-oic acid: (CAS# 771493-42-6)
Clerodermic acid methyl ester: (CAS# 67650-47-9)
15,16-Dihydro-15-methoxy-16-oxohardwickiic acid: (CAS# 115783-35-2)
15-Methoxymkapwanin: (CAS# 1309920-99-7)
Dodovislactone A: (CAS# 1616683-54-5)
Ajugalide D: (CAS# 853247-65-1).
Compared to these compounds, this compound is unique due to its specific molecular structure and biological activities
Properties
Molecular Formula |
C20H29NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(5S,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H29NO3/c1-13-7-10-20(3)15(18(23)24)5-4-6-16(20)19(13,2)11-8-14-9-12-21-17(14)22/h5,9,13,16H,4,6-8,10-12H2,1-3H3,(H,21,22)(H,23,24)/t13?,16?,19-,20-/m0/s1 |
InChI Key |
SMVIBINEORXRIL-FTHPZIJASA-N |
Isomeric SMILES |
CC1CC[C@@]2(C([C@@]1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C |
Origin of Product |
United States |
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